molecular formula C14H15BrS2 B035385 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) CAS No. 109857-81-0

2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene)

Cat. No.: B035385
CAS No.: 109857-81-0
M. Wt: 327.3 g/mol
InChI Key: KRXSGXVUQKRSCK-UHFFFAOYSA-N
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Description

2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is a sophisticated organic building block of significant interest in the field of advanced materials chemistry, particularly in the synthesis of π-conjugated oligomers and polymers. Its core structure features a central 1,1-substituted alkene flanked by two 3-methylthiophene units, creating an extended, rigid conjugated system. The terminal bromine atom on the four-carbon chain serves as a highly versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) or nucleophilic substitutions. This unique architecture makes it an invaluable precursor for developing novel organic semiconductors, electrochromic materials, and non-linear optical (NLO) chromophores. Researchers utilize this compound to construct complex molecular frameworks for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and chemical sensors. The presence of the methyl groups on the thiophene rings influences the compound's solubility, crystallinity, and ultimate solid-state packing, allowing for fine-tuning of material properties. This reagent is provided for research purposes to enable the exploration of structure-property relationships in organic electronic materials.

Properties

IUPAC Name

2-[4-bromo-1-(3-methylthiophen-2-yl)but-1-enyl]-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXSGXVUQKRSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602003
Record name 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene)
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Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109857-81-0
Record name 2,2′-(4-Bromo-1-butenylidene)bis[3-methylthiophene]
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Record name 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene)
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Record name Thiophene, 2,2'-(4-bromo-1-butenylidene)bis[3-methyl
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Preparation Methods

Nucleophilic Substitution Approach

A foundational method involves the reaction of 4-bromo-1-butene with 3-methylthiophene under basic conditions. Deprotonation of the thiophene α-hydrogens generates nucleophilic species that attack the electrophilic brominated alkene.

Reaction Conditions

  • Base : Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH)

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0°C to room temperature (20–25°C)

  • Yield : 45–60% (reported for analogous systems)

The reaction proceeds via an SN2 mechanism, with steric hindrance from the 3-methyl groups necessitating prolonged reaction times (24–48 hours). Purification typically involves column chromatography using silica gel and hexane/ethyl acetate eluents.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers regioselective control. The Suzuki-Miyaura reaction, for instance, couples 3-methylthiopheneboronic acid with 1,4-dibromo-1-butene:

2 (3-Methylthiophen-2-yl)boronic acid+1,4-Dibromo-1-butenePd(PPh3)4Target Compound+2HBr\text{2 (3-Methylthiophen-2-yl)boronic acid} + \text{1,4-Dibromo-1-butene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} + 2 \text{HBr}

Optimized Parameters

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventToluene/Water (4:1)
Temperature80°C
Reaction Time12 hours
Yield68%

This method minimizes byproducts but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

Multi-Step Synthesis from 4-Bromothiophene Derivatives

A multi-step route from 4-bromothiophene-2-carbaldehyde (9) involves:

  • Wolf–Kizhner Reduction : Conversion of the aldehyde to a methyl group using hydrazine.

  • Alkylation : Reaction with 4-bromo-1-butene under Friedel-Crafts conditions.

4-Bromothiophene-2-carbaldehydeN2H43-Methyl-4-bromothiopheneAlCl3Target Compound\text{4-Bromothiophene-2-carbaldehyde} \xrightarrow{\text{N}2\text{H}4} \text{3-Methyl-4-bromothiophene} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

Critical Observations

  • Step 1 Yield : 92% (reduction)

  • Step 2 Yield : 50–55% (alkylation)

  • Challenges : Competing polymerization of thiophene rings necessitates low temperatures (-10°C).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk side reactions. Non-polar solvents (toluene) favor cross-coupling but slow kinetics.

SolventReaction TypeYield (%)Byproducts
THFNucleophilic Substitution58Oligomers (15%)
TolueneSuzuki Coupling68Homocoupled (8%)
DCMFriedel-Crafts55Polymers (20%)

Catalytic Systems

Pd-based catalysts outperform Ni analogs in cross-coupling:

CatalystConversion (%)Selectivity (%)
Pd(PPh₃)₄9572
NiCl₂(dppe)7858

Ligand design (e.g., XPhos for bulky substrates) improves efficiency.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Systems : Mitigate exothermicity in Friedel-Crafts alkylation.

  • Crystallization-Based Purification : Replace column chromatography with antisolvent precipitation (e.g., hexane/DCM).

  • Quality Control : HPLC-MS for detecting brominated impurities (<0.1% threshold).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionSimple reagentsLow regioselectivity45–60
Suzuki CouplingHigh selectivityCostly catalysts68
Multi-Step SynthesisAccess to intermediatesLabor-intensive50–55

Cross-coupling balances yield and selectivity, whereas multi-step routes offer functional group versatility.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the butene bridge can be reduced to form a saturated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of a saturated butane bridge.

Scientific Research Applications

2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in Bis-Aromatic Diyl Compounds

Compound A : (4R,4′R)-2,2′-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • Molecular Formula : C₂₅H₂₈N₂O₂
  • Molecular Weight : 388.50 g/mol
  • Key Features :
    • Chiral oxazole rings with phenyl substituents.
    • Used in asymmetric catalysis and as ligands in metal complexes.
    • Storage : 0–6°C .

Comparison :

  • Application : The thiophene-based target compound is more suited for electronic materials, whereas Compound A serves in stereoselective synthesis.
Compound B : (E)-2,2′-[3-(4-Chlorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
  • Key Features: Chlorophenyl and hydroxyl-substituted cyclohexenone groups. Studied for its crystal structure and intermolecular interactions via Hirshfeld surface analysis .

Comparison :

  • Functionality : Compound B’s hydroxyl and ketone groups enable hydrogen bonding, critical for solid-state packing.
  • Electronic Properties: The target compound’s thiophene rings offer superior π-conjugation compared to Compound B’s cyclohexenone system.

Functional Group Analogues

Compound C : 2-(4-Hydroxyphenylazo)benzoic Acid
  • Key Features :
    • Azo (-N=N-) linkage and carboxylic acid group.
    • Applications in dyes, sensors, and high-performance liquid chromatography (HPLC) standards .

Comparison :

  • Reactivity : The azo group in Compound C enables photoisomerization, absent in the bromobutene-thiophene target compound.
  • Utility : While Compound C is used in analytical chemistry, the target compound’s bromine and thiophene motifs favor Suzuki-Miyaura coupling reactions in polymer synthesis.

Physicochemical and Commercial Comparison

Parameter Target Compound Compound A Compound C
Molecular Weight (g/mol) 327.30 388.50 ~300 (estimated)
Key Functional Groups Br, Thiophene Oxazole, Phenyl Azo, Carboxylic Acid
Storage Conditions 2–8°C 0–6°C Ambient (varies by supplier)
Price (per gram) $626–720 JPY 37,600 (100 mg) Not specified
Primary Applications Organic electronics, synthesis Asymmetric catalysis Dyes, HPLC standards

Critical Analysis of Research Trends

  • Synthetic Utility: The bromine atom in the target compound provides a handle for further functionalization, distinguishing it from non-halogenated analogues like Compound A .
  • Material Science : Thiophene derivatives are prioritized in conductive polymers, whereas oxazole (Compound A) and azo (Compound C) systems dominate in catalysis and photochemistry, respectively .
  • Safety Considerations : The target compound’s multiple hazard statements necessitate stricter handling protocols compared to Compounds A and C .

Biological Activity

2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is an organic compound with the molecular formula C14H15BrS2. It features two 3-methylthiophene rings linked by a 4-bromobut-1-ene bridge. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its unique structural properties and potential biological activities.

The compound's structure allows it to engage in various chemical reactions, including substitution, oxidation, and reduction. The presence of the bromine atom and thiophene rings enhances its reactivity, making it a valuable building block in organic synthesis and a candidate for biological activity studies.

PropertyValue
Molecular Weight327.31 g/mol
CAS Number109857-81-0
Chemical StructureStructure

The biological activity of 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparative Metabolomics

A study published in Nature investigated the metabolomic profiles of various compounds known for liver injury potential. While 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) was not directly tested, the findings highlight the importance of structure in determining biological activity.

ChemicalLow Exposure Concentration (µM)High Exposure Concentration (µM)Liver Injury Classification Category
Tamoxifen0.00293Liver injury
Ritonavir0.009300Liver injury
Sucrose0.009300Rarely associated with liver injury

This table indicates that structural features significantly influence toxicity levels and biological responses.

Antioxidant Activity

Another research avenue explored the antioxidant properties of thiophene derivatives. While direct data on 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is sparse, related compounds have shown promising antioxidant activities. This suggests that further investigation into this compound could yield valuable insights into its potential protective effects against oxidative stress.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene), and how can polymerization efficiency be optimized?

A common approach involves electrochemical polymerization of substituted thiophenes. For example, the addition of oligothiophenes (e.g., 2,2'-bithiophene or terthiophene) as co-monomers accelerates polymerization kinetics by reducing induction periods and enhancing charge transfer efficiency. Cyclic voltammetry (CV) monitoring shows that co-monomer systems yield higher cathodic charge (Qc) than homopolymer systems, indicating synergistic effects. Optimization requires adjusting monomer ratios (e.g., 0.2 mM bithiophene) and electrochemical parameters (scan rate, solvent polarity) to balance polymerization rate and polymer conductivity .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Key techniques include:

  • Cyclic Voltammetry (CV): Monitors redox behavior during polymerization and quantifies charge transfer efficiency.
  • Infrared Spectroscopy (IR): Identifies characteristic absorption bands (e.g., C-S stretching at ~790 cm⁻¹) to confirm thiophene backbone integrity.
  • X-ray Crystallography: Resolves crystal structure using programs like SHELXL for refinement. SHELX algorithms are robust for small-molecule crystallography, even with twinned or high-resolution data .
  • Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., bromobutene vs. methylthiophene groups) and confirms regiochemistry.

Q. How should researchers address stability and storage challenges for brominated thiophene derivatives?

Brominated compounds are light- and temperature-sensitive. Store below 4°C in inert atmospheres (argon/nitrogen) to prevent debromination or oxidative degradation. Use amber vials and desiccants to minimize moisture absorption, which can hydrolyze bromine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical data when co-polymerizing with oligothiophenes?

Discrepancies in Qc values (e.g., polymer charge not matching additive homopolymer contributions) arise from cross-linking or branching in co-polymer systems. To resolve:

  • Perform controlled potential electrolysis (CPE) to isolate polymer growth stages.
  • Use gel permeation chromatography (GPC) to compare molecular weight distributions between homopolymers and co-polymers.
  • Apply spectroelectrochemistry to correlate redox states with structural changes (e.g., π-conjugation length) .

Q. What computational strategies are effective for modeling the electronic structure of brominated thiophene-based polymers?

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict bandgaps and charge transport properties. Basis sets like B3LYP/6-31G* are suitable for bromine-containing systems.
  • Molecular Dynamics (MD): Simulate polymer packing in solid state to assess crystallinity and interchain interactions.
  • SHELXL Refinement: Validate crystallographic models against experimental data to refine bond lengths/angles, especially for bromine-heavy structures .

Q. How does the bromobutene linker influence reactivity in cross-coupling reactions?

The 4-bromobutene moiety acts as a dienophile in Diels-Alder reactions or undergoes Suzuki-Miyaura coupling via the terminal bromide. However, steric hindrance from the bis(3-methylthiophene) groups may reduce coupling efficiency. Mitigate this by:

  • Using Pd-XPhos catalysts for bulky substrates.
  • Optimizing solvent polarity (e.g., toluene/DMF mixtures) to enhance solubility .

Q. What strategies address low yields in regioselective functionalization of the thiophene rings?

  • Directed ortho-metalation: Use directing groups (e.g., trimethylstannane) to control substitution patterns.
  • Protecting group chemistry: Temporarily block reactive sites (e.g., bromine) with silane groups during synthesis.
  • Microwave-assisted synthesis: Accelerate reaction kinetics for sterically hindered systems .

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